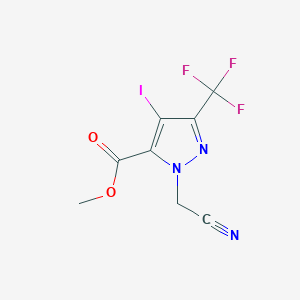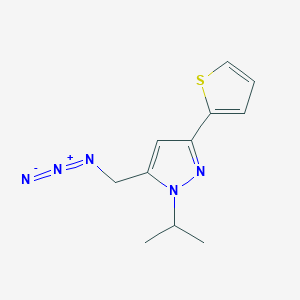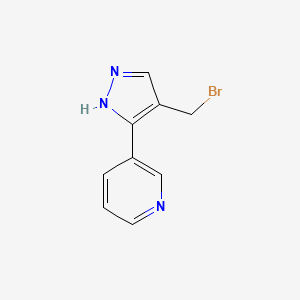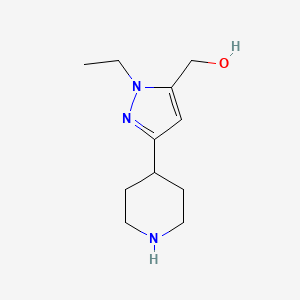![molecular formula C11H15N3O B1481623 (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2098025-46-6](/img/structure/B1481623.png)
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Photochemical Properties
Studies have delved into the synthesis and application of imidazole derivatives, showcasing the flexibility of these compounds in chemical synthesis. For example, Ohta et al. (1987) demonstrated the preparation of (1-methyl-1H-imidazol-2-yl)methanol derivatives, highlighting their potential as precursors for various carbonyl compounds through a sequence of conversion steps. These derivatives were shown to be versatile synthons, illustrating the compound's role in the synthesis of more complex molecules (S. Ohta, S. Hayakawa, K. Nishimura, M. Okamoto, 1987).
Application in Material Sciences
The photochemical properties of 1,3-diphenyl-2-pyrazolines containing a heteroaromatic substituent, such as imidazol-1-yl, have been synthesized and analyzed by Lin et al. (1977). These compounds showed enhanced fluorescence and stability to light, suggesting their potential use in fluorescent materials and organic electronics. Additionally, their application on wool demonstrated excellent fluorescent whitening properties, pointing towards industrial applications in textile enhancement (J. Lin, D. Rivett, J. Wilshire, 1977).
Biomedical Applications
Research into functionalized indole-3-yl pyrazole derivatives, as conducted by El‐Mekabaty et al. (2017), showcases the synthesis versatility of pyrazole-based compounds for pharmaceutical interests. The study synthesized novel pyrazolo[1,5-a]pyrimidines and explored their applications, potentially paving the way for the development of new therapeutics (A. El‐Mekabaty, A. Mesbah, A. Fadda, 2017).
Antioxidant and Antimicrobial Activities
Further exploration into the chemical properties of pyrazole derivatives has led to the synthesis of compounds with significant antioxidant and antimicrobial activities. Bassyouni et al. (2012) synthesized a series of pyrazole-4-carbonitriles and investigated their structure-activity relationships, revealing high antimicrobial and antioxidant potential. Such studies indicate the broader implications of these compounds in medicinal chemistry and drug development (F. Bassyouni, H. A. Tawfik, A. Hamed, M. Soltan, M. Elhefnawi, A. El-Rashedy, M. Moharam, M. A. Rehim, 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
(1-cyclopentylimidazo[1,2-b]pyrazol-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-8-9-7-12-14-6-5-13(11(9)14)10-3-1-2-4-10/h5-7,10,15H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVCOMNTHSBVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=C(C=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481556.png)
![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1481557.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481558.png)
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481559.png)
![(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481562.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1481563.png)